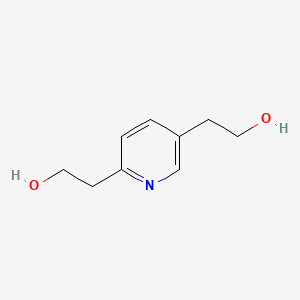

2,5-Pyridinediethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

2,5-Pyridinediethanol can be synthesized through the condensation reaction of 2,5-pyridinedicarboxaldehyde with ethylene glycol . This multi-step reaction requires careful control of reaction conditions, including temperature and reaction time, to ensure the desired product is obtained . Industrial production methods typically involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product .

Analyse Chemischer Reaktionen

2,5-Pyridinediethanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can yield different alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2,5-Pyridinediethanol has been investigated for its potential therapeutic applications. Research indicates that derivatives of pyridine compounds exhibit various biological activities, including antimicrobial and antiviral properties.

- Antimicrobial Activity : Studies have shown that pyridine derivatives can effectively inhibit bacterial growth. For instance, compounds derived from this compound have demonstrated significant activity against strains such as Staphylococcus aureus and Escherichia coli .

- Antiviral Properties : Some derivatives have also shown promise as antiviral agents. They can inhibit viral replication mechanisms, making them potential candidates for antiviral drug development .

Organic Synthesis

The compound serves as an important building block in organic synthesis. Its hydroxyl groups can be easily modified to create more complex structures.

- Synthesis of Other Compounds : this compound can be utilized to synthesize various other pyridine derivatives through oxidation and acylation reactions. For example, it can be converted into 2,5-pyridinedicarboxylic acid through oxidation processes .

Table 1: Reaction Pathways Involving this compound

| Reaction Type | Product | Conditions |

|---|---|---|

| Oxidation | 2,5-Pyridinedicarboxylic acid | KMnO4 in acidic medium |

| Acylation | Acylated derivatives | Acetic anhydride |

| Esterification | Esters of this compound | Acid-catalyzed reaction |

Material Science

Due to its chemical properties, this compound is also explored in material science.

- Polymerization : It can act as a monomer in the production of polymers with specific functionalities. The presence of hydroxyl groups allows for hydrogen bonding and cross-linking capabilities in polymer matrices .

- Coatings and Adhesives : The compound's ability to form strong intermolecular interactions makes it suitable for use in coatings and adhesives that require durability and resistance to environmental factors.

Case Studies

Several case studies highlight the practical applications of this compound:

- Case Study 1 : A research team synthesized a series of pyridine-based compounds using this compound as a precursor. These compounds exhibited enhanced antibacterial activity compared to traditional antibiotics .

- Case Study 2 : In a study focused on polymer development, researchers incorporated this compound into a polymer matrix to improve mechanical properties and thermal stability. The resulting material showed significant improvements over conventional polymers .

Wirkmechanismus

The mechanism of action of 2,5-Pyridinediethanol involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical properties . These interactions can influence various biochemical pathways, making it a valuable compound in medicinal chemistry and biochemistry research .

Vergleich Mit ähnlichen Verbindungen

2,5-Pyridinediethanol can be compared with other pyridine derivatives such as 2,6-pyridinediethanol and 2,4-pyridinediethanol . While these compounds share similar structural features, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties . This uniqueness makes it particularly valuable in certain synthetic applications and research contexts .

Conclusion

This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis and a subject of ongoing research in medicinal chemistry and biochemistry.

Biologische Aktivität

2,5-Pyridinediethanol is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is a derivative of pyridine characterized by two hydroxymethyl groups attached to the 2 and 5 positions of the pyridine ring. The compound can be synthesized through various methods, including reduction reactions involving pyridine derivatives or through multi-step organic synthesis techniques.

The biological activity of this compound can be attributed to several mechanisms:

- Phosphodiesterase Inhibition : Similar derivatives have shown phosphodiesterase-4 (PDE4) inhibitory activity, which is crucial for the modulation of inflammatory responses and could be relevant in treating respiratory diseases .

- Antimicrobial Properties : Pyridine compounds are known for their antimicrobial activities. Research indicates that derivatives exhibit moderate antibacterial and antifungal effects against various pathogens, including Escherichia coli and Candida albicans .

- Cytotoxic Effects : Some studies suggest that compounds related to this compound may induce apoptosis in certain cancer cell lines, indicating potential as an anticancer agent .

Table 1: Biological Activities of this compound Derivatives

Research Insights

- Antimicrobial Activity : A study demonstrated that various pyridine derivatives, including those similar to this compound, exhibited significant antimicrobial properties. The compounds were effective against a range of bacteria and fungi, suggesting their potential use in treating infections .

- Pharmacological Applications : Research has indicated that derivatives of pyridine can serve as effective PDE4 inhibitors. This activity is particularly relevant for developing treatments for asthma and chronic obstructive pulmonary disease (COPD), where inflammation plays a critical role .

- Cytotoxic Studies : In vitro studies have shown that certain pyridine derivatives can induce apoptosis in cancer cell lines such as HL-60. This suggests a possible pathway for developing new anticancer therapies .

Eigenschaften

IUPAC Name |

2-[6-(2-hydroxyethyl)pyridin-3-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c11-5-3-8-1-2-9(4-6-12)10-7-8/h1-2,7,11-12H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAARSEJOINDRMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCO)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.